
(4R,5R)-2,2,7,7-Tetramethyl-3,6-dioxooctane-4,5-diyl dibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5R)-2,2,7,7-Tetramethyl-3,6-dioxooctane-4,5-diyl dibenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dioxooctane backbone with tetramethyl substitutions and dibenzoate groups, making it an interesting subject for research in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-2,2,7,7-Tetramethyl-3,6-dioxooctane-4,5-diyl dibenzoate typically involves multiple steps, starting with the preparation of the dioxooctane core. This can be achieved through a series of aldol condensations and subsequent cyclizations. The tetramethyl groups are introduced via methylation reactions, while the dibenzoate groups are added through esterification reactions using benzoic acid derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4R,5R)-2,2,7,7-Tetramethyl-3,6-dioxooctane-4,5-diyl dibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or thiols replace the benzoate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Aplicaciones Científicas De Investigación
(4R,5R)-2,2,7,7-Tetramethyl-3,6-dioxooctane-4,5-diyl dibenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of (4R,5R)-2,2,7,7-Tetramethyl-3,6-dioxooctane-4,5-diyl dibenzoate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis, releasing benzoic acid derivatives that may interact with cellular enzymes and receptors. Additionally, the tetramethyl groups can influence the compound’s lipophilicity, affecting its distribution and activity within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
(4R,5R)-2,2,7,7-Tetramethyl-3,6-dioxooctane-4,5-diyl diacetate: Similar structure but with acetate groups instead of benzoate groups.
(4R,5R)-2,2,7,7-Tetramethyl-3,6-dioxooctane-4,5-diyl dipropionate: Similar structure but with propionate groups instead of benzoate groups.
Uniqueness
(4R,5R)-2,2,7,7-Tetramethyl-3,6-dioxooctane-4,5-diyl dibenzoate is unique due to its specific combination of tetramethyl and dibenzoate groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
671788-33-3 |
|---|---|
Fórmula molecular |
C26H30O6 |
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
[(4R,5R)-5-benzoyloxy-2,2,7,7-tetramethyl-3,6-dioxooctan-4-yl] benzoate |
InChI |
InChI=1S/C26H30O6/c1-25(2,3)21(27)19(31-23(29)17-13-9-7-10-14-17)20(22(28)26(4,5)6)32-24(30)18-15-11-8-12-16-18/h7-16,19-20H,1-6H3/t19-,20-/m1/s1 |
Clave InChI |
QCEQJYHTVNKIKH-WOJBJXKFSA-N |
SMILES isomérico |
CC(C)(C)C(=O)[C@@H]([C@H](C(=O)C(C)(C)C)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)C(=O)C(C(C(=O)C(C)(C)C)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Propane-2-sulfonyl)ethyl]benzene](/img/structure/B12530205.png)
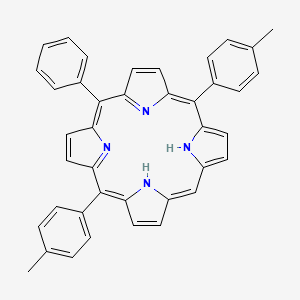

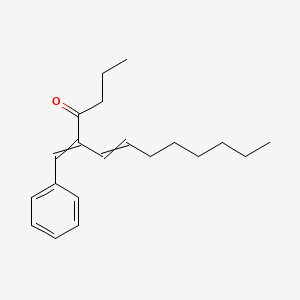
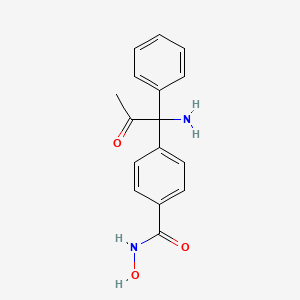
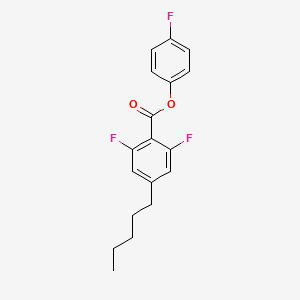
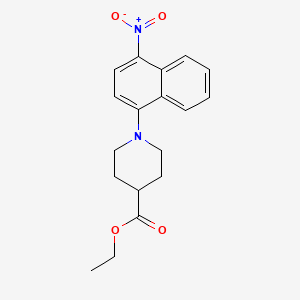
![N-(2-Chloroethyl)-N'-[3-(5-methoxypentyl)phenyl]urea](/img/structure/B12530236.png)
![2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene](/img/structure/B12530256.png)
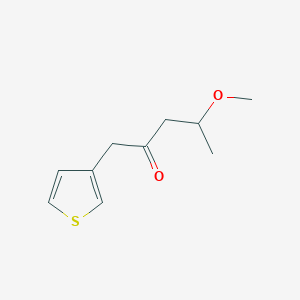

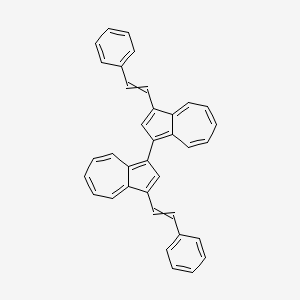

![Glycine, N-[[4-hydroxy-7-(phenylsulfonyl)-3-isoquinolinyl]carbonyl]-](/img/structure/B12530287.png)
